molecular formula C10H16ClNO B2713469 (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride CAS No. 54395-73-2

(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride

Cat. No.: B2713469
CAS No.: 54395-73-2
M. Wt: 201.69 g/mol
InChI Key: HYRPDMOJNQURHZ-RKDXNWHRSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, recommended protective measures, and procedures for handling spills or leaks .

Future Directions

This involves speculating on potential future research directions. It could include potential applications of the compound, areas where more research is needed, or new methods of synthesizing or analyzing the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Thionyl chloride" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde to form 4-phenylcyclohexanone", "Step 2: Reduction of 4-phenylcyclohexanone with sodium borohydride to form 4-phenylcyclohexanol", "Step 3: Conversion of 4-phenylcyclohexanol to 4-phenylcyclohexanone by oxidation with chromic acid", "Step 4: Condensation of 4-phenylcyclohexanone with ammonium acetate to form 4-phenyl-3,4-dihydroquinolin-2(1H)-one", "Step 5: Reduction of 4-phenyl-3,4-dihydroquinolin-2(1H)-one with sodium borohydride to form (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid", "Step 6: Conversion of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid to (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride by reaction with thionyl chloride" ] }

CAS No.

54395-73-2

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C10H16ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1

InChI Key

HYRPDMOJNQURHZ-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCCN2C(=O)Cl

SMILES

C1CCC2C(C1)CCCN2C(=O)Cl

Canonical SMILES

C1CCC2C(C1)CCCN2C(=O)Cl

solubility

not available

Origin of Product

United States

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